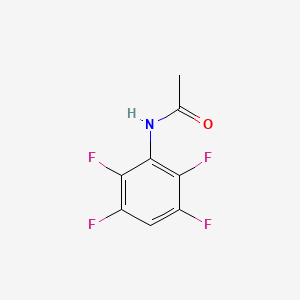

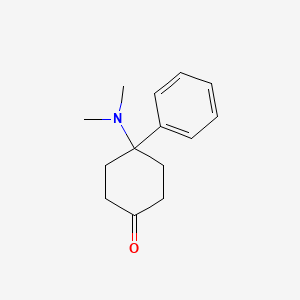

2-Hidroxi-3,4-dimetoxi-6-metilbenzaldehído

Descripción general

Descripción

Synthesis Analysis

The synthesis of related aromatic aldehydes has been achieved through various methods. For instance, a highly sensitive and stable fluorescence derivatization reagent for aromatic aldehydes was synthesized for use in liquid chromatography . Another study reported the synthesis of an isotopically labeled benzaldehyde derivative, which was achieved in 9 steps from an acyclic, non-aromatic precursor . Additionally, substituted 2-bromobenzaldehydes were synthesized from benzaldehydes using a palladium-catalyzed ortho-bromination, with O-methyloxime serving as a directing group . These methods could potentially be adapted for the synthesis of 2-Hydroxy-3,4-dimethoxy-6-methylbenzaldehyde.

Molecular Structure Analysis

The molecular structure and vibrational modes of chloro-substituted benzaldehydes have been studied using ab initio calculations and vibrational spectroscopy . These studies provide insights into the effects of substituents on the molecular conformation and dimerization behavior of benzaldehydes, which could be relevant for understanding the structure of 2-Hydroxy-3,4-dimethoxy-6-methylbenzaldehyde.

Chemical Reactions Analysis

The reactivity of aromatic aldehydes in chemical reactions has been explored in several studies. For example, the derivatization of aromatic aldehydes to form fluorescent products has been demonstrated, which could be relevant for the detection and analysis of 2-Hydroxy-3,4-dimethoxy-6-methylbenzaldehyde . The selective oxidation of trimethylphenol to a dimethylhydroxybenzaldehyde has also been reported, which shows the potential for selective functional group transformations in the presence of multiple substituents .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-Hydroxy-3,4-dimethoxy-6-methylbenzaldehyde have not been directly reported, studies on similar compounds can provide some insights. For instance, the synthesis of 2-Hydroxy-6-methylbenzaldehyde, a compound with a similar structure, has been achieved, and its role as an alarm and sex pheromone component in astigmatid mites suggests potential biological activity . Analytical studies of a complex pyrimidine dione derivative provide information on the molecular geometry, electronic absorption, and nonlinear optical properties, which could be analogous to the properties of 2-Hydroxy-3,4-dimethoxy-6-methylbenzaldehyde .

Aplicaciones Científicas De Investigación

Síntesis de productos naturales

Una posible aplicación del 2-Hidroxi-3,4-dimetoxi-6-metilbenzaldehído podría ser en la síntesis de productos naturales. Compuestos similares se han utilizado como reactivos de partida en la síntesis total estereocontrolada de productos naturales como (−)-kendomicina .

Cristalografía y análisis estructural

Compuestos con estructuras similares han estado involucrados en estudios de cristalografía para confirmar las estructuras de sustancias naturales como el crocinol . Esto sugiere que el this compound también podría utilizarse en análisis estructural y cristalografía.

Interés biológico y actividad antioxidante

El compuesto puede estar listado en bases de datos como ChEBI, lo que indica su relevancia en estudios biológicos . Además, se han evaluado los derivados de compuestos relacionados por sus actividades antioxidantes , lo que sugiere posibles aplicaciones antioxidantes para el this compound.

Citotoxicidad y estudios de acoplamiento molecular

Se han estudiado los derivados de compuestos similares por su citotoxicidad y su posible uso en estudios de acoplamiento molecular para explorar las actividades biológicas . Esto implica que el this compound también podría ser relevante en tales áreas de investigación.

Mecanismo De Acción

Target of Action

Similar compounds such as benzaldehydes have been shown to exhibit bactericidal activity against various bacterial strains .

Mode of Action

It’s known that benzaldehydes, in general, can disrupt cellular antioxidation systems . They function as redox cyclers that inhibit microbial growth through destabilization of cellular redox homeostasis .

Biochemical Pathways

Benzaldehydes are known to interact with the antioxidation system of cells . They can potentially affect pathways involving superoxide dismutases, glutathione reductase, and other components of the cellular antioxidation system .

Result of Action

Similar compounds such as benzaldehydes have been shown to exhibit bactericidal activity, suggesting that they can inhibit the growth of certain bacteria .

Action Environment

The action, efficacy, and stability of 2-Hydroxy-3,4-dimethoxy-6-methylbenzaldehyde can be influenced by various environmental factors. For instance, the compound should be stored at 10°C - 25°C in a well-closed container . The compound’s activity might also be affected by the pH, temperature, and presence of other substances in its environment.

Análisis Bioquímico

Biochemical Properties

2-Hydroxy-3,4-dimethoxy-6-methylbenzaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with superoxide dismutases and glutathione reductase, which are crucial for maintaining cellular redox homeostasis . These interactions often involve the compound acting as a redox-active agent, disrupting cellular antioxidation systems and thereby inhibiting microbial growth .

Cellular Effects

2-Hydroxy-3,4-dimethoxy-6-methylbenzaldehyde has notable effects on various types of cells and cellular processes. It influences cell function by disrupting cellular antioxidation systems, leading to destabilization of cellular redox homeostasis . This disruption can affect cell signaling pathways, gene expression, and cellular metabolism. For example, in fungal cells, the compound has been shown to inhibit growth by targeting antioxidation components such as superoxide dismutases and glutathione reductase .

Molecular Mechanism

The molecular mechanism of 2-Hydroxy-3,4-dimethoxy-6-methylbenzaldehyde involves its action as a redox-active compound. It exerts its effects by binding to and inhibiting enzymes involved in cellular antioxidation, such as superoxide dismutases and glutathione reductase . This inhibition leads to an accumulation of reactive oxygen species (ROS), which can cause oxidative stress and damage to cellular components. Additionally, the compound may influence gene expression by modulating the activity of transcription factors involved in oxidative stress response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Hydroxy-3,4-dimethoxy-6-methylbenzaldehyde can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under certain storage conditions, but its activity may decrease over time due to degradation . Long-term studies have shown that prolonged exposure to the compound can lead to sustained oxidative stress and potential damage to cellular functions .

Dosage Effects in Animal Models

The effects of 2-Hydroxy-3,4-dimethoxy-6-methylbenzaldehyde vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects by inhibiting microbial growth and enhancing antioxidation capacity. At higher doses, it can cause toxic or adverse effects due to excessive accumulation of ROS and oxidative stress . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects without causing toxicity .

Metabolic Pathways

2-Hydroxy-3,4-dimethoxy-6-methylbenzaldehyde is involved in various metabolic pathways. It interacts with enzymes such as superoxide dismutases and glutathione reductase, which are crucial for maintaining cellular redox balance . The compound’s redox-active nature allows it to participate in redox cycling, influencing metabolic flux and metabolite levels within the cell .

Transport and Distribution

Within cells and tissues, 2-Hydroxy-3,4-dimethoxy-6-methylbenzaldehyde is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization and accumulation in certain cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific biomolecules .

Subcellular Localization

The subcellular localization of 2-Hydroxy-3,4-dimethoxy-6-methylbenzaldehyde is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can affect its interactions with enzymes and other biomolecules, thereby influencing its overall biochemical effects .

Propiedades

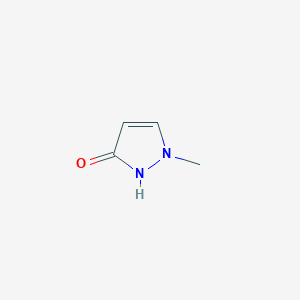

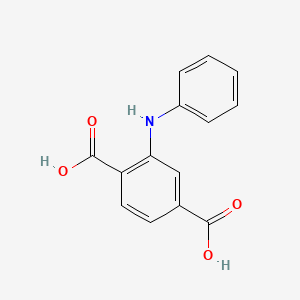

IUPAC Name |

2-hydroxy-3,4-dimethoxy-6-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-6-4-8(13-2)10(14-3)9(12)7(6)5-11/h4-5,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNRCENGTZYOIQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C=O)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60468400 | |

| Record name | 2-HYDROXY-3,4-DIMETHOXY-6-METHYLBENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60468400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22383-86-4 | |

| Record name | 2-HYDROXY-3,4-DIMETHOXY-6-METHYLBENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60468400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(Fmoc-amino)ethoxy]ethanol](/img/structure/B1339057.png)

![6'-Methoxy-5-methyl-[2,2']bipyridinyl](/img/structure/B1339087.png)